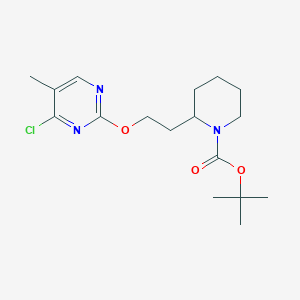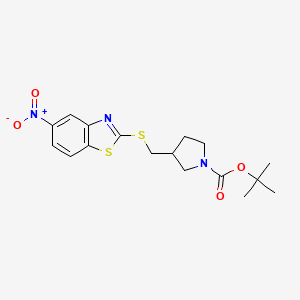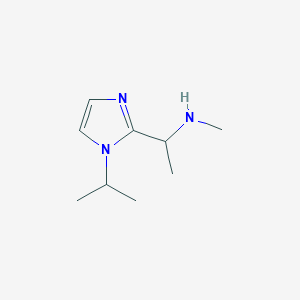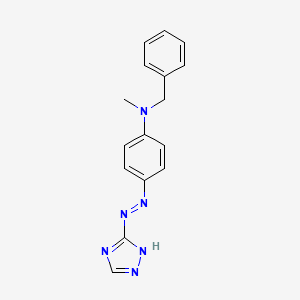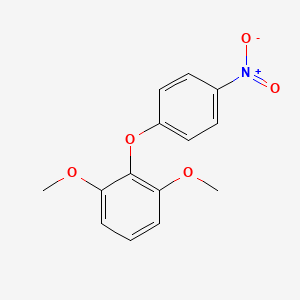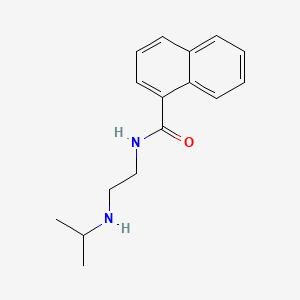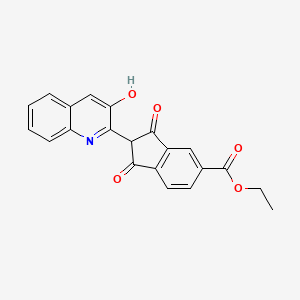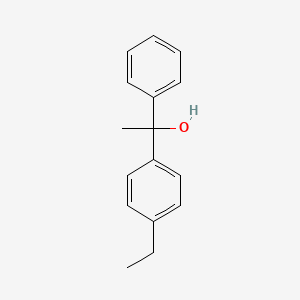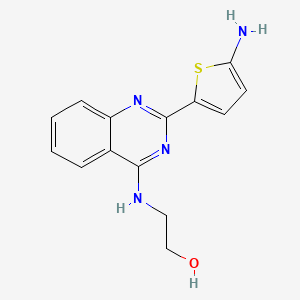![molecular formula C10H9NO2 B13957942 3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold-catalyzed cascade reactions of skipped diynes and pyrroles . This reaction proceeds through consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
Mecanismo De Acción
The mechanism by which cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with similar targets as other heterocyclic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohepta[b]indole: Similar in structure but with an indole ring instead of a pyrrole ring.
Cyclohepta[b]benzofuran: Features a benzofuran ring fused to a seven-membered ring.
Cyclohepta[b]thiophene: Contains a thiophene ring fused to a seven-membered ring.
Uniqueness
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is unique due to its specific fusion of a seven-membered ring with a pyrrole ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-methyl-1,3-dihydrocyclohepta[b]pyrrole-2,8-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(12)9(7)11-10(6)13/h2-6H,1H3,(H,11,13) |
Clave InChI |
NJQAGYMAYSNVPE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=O)C=CC=C2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




